molecular formula C18H16BrN3O B10995141 [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](4-bromophenyl)methanone

[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](4-bromophenyl)methanone

Cat. No.: B10995141
M. Wt: 370.2 g/mol
InChI Key: QVJNELZEYKYKJB-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone: is a synthetic organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring fused to a pyrrolidine ring, with a bromophenyl group attached to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the pyrrolidine ring: The benzimidazole intermediate is then reacted with a pyrrolidine derivative, often through nucleophilic substitution or cyclization reactions.

    Attachment of the bromophenyl group:

Industrial Production Methods

Industrial production of 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution at the bromophenyl group.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. Its structural similarity to certain natural products makes it a candidate for drug discovery and development, particularly in the field of antimicrobial and anticancer agents.

Medicine

In medicine, 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone is being investigated for its pharmacological properties. Preliminary studies suggest that it may have therapeutic potential in treating various diseases, including infections and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their mechanical and chemical stability.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with DNA and proteins, potentially disrupting their normal function. The pyrrolidine ring may enhance the compound’s binding affinity to these targets, while the bromophenyl group can modulate its overall biological activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone
  • 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone
  • 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone

Uniqueness

Compared to its analogs, 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone is unique due to the presence of the bromine atom in the phenyl ring. This bromine atom can significantly influence the compound’s reactivity and biological activity. For instance, the bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially improved properties.

Properties

Molecular Formula

C18H16BrN3O

Molecular Weight

370.2 g/mol

IUPAC Name

[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(4-bromophenyl)methanone

InChI

InChI=1S/C18H16BrN3O/c19-13-9-7-12(8-10-13)18(23)22-11-3-6-16(22)17-20-14-4-1-2-5-15(14)21-17/h1-2,4-5,7-10,16H,3,6,11H2,(H,20,21)

InChI Key

QVJNELZEYKYKJB-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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